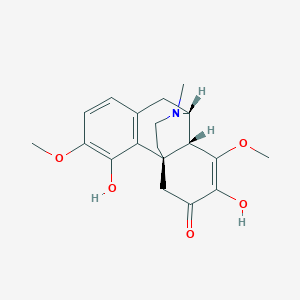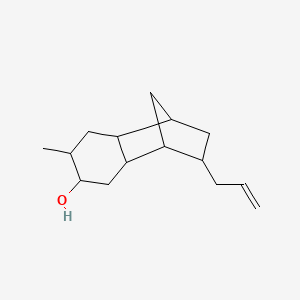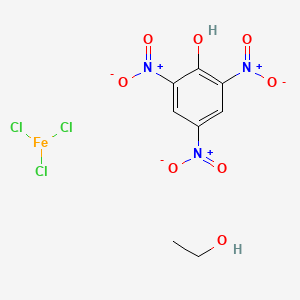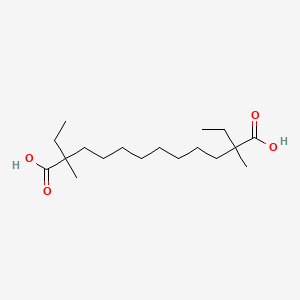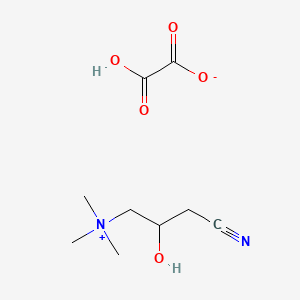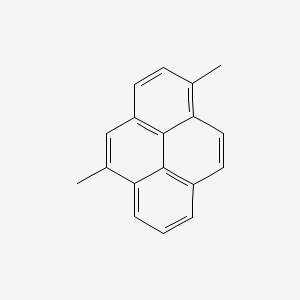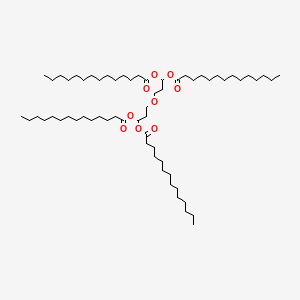
Allyl 4-chloro-2-(allyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Cloro-2-(aliloxi)benzoato de alilo es un compuesto orgánico con la fórmula molecular C13H13ClO3. Es un derivado del ácido benzoico, donde los átomos de hidrógeno en el anillo de benceno se sustituyen con un grupo aliloxi y un átomo de cloro.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-Cloro-2-(aliloxi)benzoato de alilo normalmente implica la esterificación del ácido 4-cloro-2-hidroxibenzoico con alcohol alílico en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en condiciones de reflujo con un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico para facilitar el proceso de esterificación.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-Cloro-2-(aliloxi)benzoato de alilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados y condiciones de reacción optimizadas, como el control de temperatura y la concentración del catalizador, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Cloro-2-(aliloxi)benzoato de alilo puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El grupo alílico se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar los alcoholes correspondientes.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como azida de sodio (NaN3) o tiourea.
Productos Principales
Oxidación: Formación de ácido 4-cloro-2-(aliloxi)benzoico.
Reducción: Formación de alcohol 4-cloro-2-(aliloxi)bencílico.
Sustitución: Formación de derivados de 4-cloro-2-(aliloxi)benzoato con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 4-Cloro-2-(aliloxi)benzoato de alilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-Cloro-2-(aliloxi)benzoato de alilo implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, el compuesto puede someterse a una transposición de Claisen, una reacción orgánica clave que implica la transposición térmica de éteres de alílico y vinílico para formar éteres de alílico y β-arílico . Esta reacción es específica para los éteres de alílico y arílico y los éteres de alílico y vinílico, y ocurre a través de un mecanismo concertado que involucra la formación de un enlace C-C y la ruptura de un enlace C-O.
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro benzoato de alilo: Carece del grupo aliloxi, lo que lo hace menos reactivo en ciertas reacciones químicas.
Ácido 4-Cloro-2-(aliloxi)benzoico: Contiene un grupo ácido carboxílico en lugar de un éster, lo que afecta su solubilidad y reactividad.
2-(aliloxi)benzoato de alilo: Carece del átomo de cloro, lo que puede influir en su comportamiento químico y aplicaciones.
Singularidad
El 4-Cloro-2-(aliloxi)benzoato de alilo es único debido a la presencia de un grupo aliloxi y un átomo de cloro en el anillo de benceno.
Propiedades
Número CAS |
93856-97-4 |
|---|---|
Fórmula molecular |
C13H13ClO3 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-7-16-12-9-10(14)5-6-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2 |
Clave InChI |
GJCTZTYNZHADNP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






